Plastoquinone

Catalog No.
S539858
CAS No.
4299-57-4
M.F
C53H80O2
M. Wt
749.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plastoquinone

CAS Number

4299-57-4

Product Name

Plastoquinone

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C53H80O2

Molecular Weight

749.2 g/mol

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+

InChI Key

FKUYMLZIRPABFK-IQSNHBBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Plastoquinone, Plastoquinone 9, Plastoquinone-9

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C

The exact mass of the compound Plastoquinone is 748.6158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones. It belongs to the ontological category of plastoquinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Plastoquinone (specifically Plastoquinone-9, CAS 4299-57-4) is a native meroterpenoid electron carrier essential for oxygenic photosynthesis, featuring a 2,3-dimethyl-1,4-benzoquinone core and a highly lipophilic 45-carbon nonaisoprenyl tail. In procurement and material selection for bioenergetic assays, artificial photosynthesis, and membrane protein reconstitution, this exact compound is prioritized for its specific biomimetic redox potential (-154 mV vs. NHE in aqueous environments) and its distinct structural capacity to integrate into lipid bilayers [1]. Unlike generic quinones, its long isoprenoid chain ensures precise coordination within the QA and QB binding sites of Photosystem II (PSII) and the cytochrome b6f complex, making it an irreplaceable baseline material for high-fidelity structural biology and bio-photoelectrochemical cell development.

Substituting native Plastoquinone-9 with generic biological electron acceptors (like Ubiquinone) or short-chain synthetic analogs (like Decylplastoquinone or Duroquinone) fundamentally alters assay thermodynamics and membrane kinetics. Ubiquinone possesses a divergent redox potential (-163 mV vs. NHE) and methoxy groups that prevent physiological binding in PSII [1]. Meanwhile, short-chain analogs like Decylplastoquinone, though frequently utilized for their higher aqueous solubility, fail to replicate native lipid-anchoring dynamics. They adopt aberrant, non-native orientations within catalytic sites such as the Qn site of cytochrome b6f, acting as mobile alternative electron sinks rather than true reconstitutive carriers [2]. This substitution leads to non-physiological electron transfer rates, skewed herbicide binding affinities, and structural artifacts in high-resolution bioassays.

Thermodynamic Specificity in Aqueous Redox Potential

Electrochemical calculations and empirical modeling in aqueous environments demonstrate that Plastoquinone possesses a distinct one-electron reduction potential (Em(Q/Q.-)) of -154 mV versus the Normal Hydrogen Electrode (NHE) [1]. In contrast, Ubiquinone (Coenzyme Q) exhibits a more negative potential of -163 mV, and Menaquinone sits at -260 mV [1]. This thermodynamic variance dictates the energetic driving force in bio-photoelectrochemical systems. Substituting Plastoquinone with Ubiquinone in PSII-based assays skews the electron transfer kinetics and overall quantum efficiency of the reconstituted system.

Evidence DimensionAqueous one-electron reduction potential (Em(Q/Q.-) vs NHE)
Target Compound Data-154 mV
Comparator Or BaselineUbiquinone (-163 mV) and Menaquinone (-260 mV)
Quantified Difference9 mV difference vs Ubiquinone; 106 mV difference vs Menaquinone
ConditionsAqueous solution modeling versus Normal Hydrogen Electrode (NHE)

Precise redox matching is critical for researchers engineering artificial photosynthetic cells or measuring exact electron transfer kinetics in isolated protein complexes.

Catalytic Site Coordination and Orientation Fidelity

Cryo-EM structural studies of the cytochrome b6f complex reveal that synthetic, short-chain analogs like Decylplastoquinone (DPQ) adopt an unprecedented, non-native position and orientation within the Qn reduction site during catalysis [1]. Unlike native Plastoquinone-9, which correctly aligns its 45-carbon isoprenoid tail within the haem ligand niche for efficient electron transfer, DPQ's truncated 10-carbon tail completely alters the coordination geometry[1]. Consequently, using DPQ for structural or precise kinetic assays yields artifactual binding states, making native PQ-9 the mandatory precursor for resolving true physiological states.

Evidence DimensionCatalytic site (Qn) binding orientation and coordination
Target Compound DataNative alignment within the haem ligand niche driven by the C45 isoprenyl tail
Comparator Or BaselineDecylplastoquinone (DPQ) (adopts an unprecedented, non-native orientation)
Quantified DifferenceComplete shift in spatial coordination and binding geometry
ConditionsCryo-EM structural analysis of cytochrome b6f during catalytic turnover

For structural biologists and agrochemical developers, using the native PQ-9 ensures that inhibitor screening and structural models reflect true in vivo target conformations.

Herbicide Binding Affinity in Plastoquinone-Depleted Systems

In plastoquinone-depleted thylakoid membranes, the binding affinity of 'DCMU-type' herbicides is significantly altered compared to native, PQ-9-replete controls [1]. While short-chain analogs like plastoquinone-1 can displace herbicides from the membrane, they do not perfectly replicate the steric and hydrophobic environment provided by the native 45-carbon tail of PQ-9 [1]. Consequently, utilizing native Plastoquinone-9 to reconstitute depleted membranes restores the exact native binding kinetics required for accurate competitive inhibition assays, preventing the skewed IC50 values often observed when using truncated quinone substitutes.

Evidence DimensionHerbicide (DCMU-type) binding affinity in thylakoid membranes
Target Compound DataNative binding affinity restored in PQ-9 replete membranes
Comparator Or BaselinePlastoquinone-depleted membranes or short-chain substituted analogs (e.g., PQ-1)
Quantified DifferenceAltered binding affinity and displacement kinetics without native PQ-9
ConditionsCompetitive binding assays in plastoquinone-depleted versus reconstituted thylakoids

Agrochemical researchers must use native PQ-9 to ensure that in vitro herbicide screening accurately predicts in vivo competitive inhibition at the PSII QB site.

Bio-Photoelectrochemical Cell (BPEC) Engineering

Due to its specific -154 mV redox potential and ability to interface directly with isolated Photosystem II complexes, native Plastoquinone is a highly effective electron mediator for constructing high-efficiency bio-hybrid solar cells. Unlike ubiquinone or synthetic dyes, PQ-9 maintains the native thermodynamic driving force, maximizing the quantum yield of the BPEC without introducing kinetic bottlenecks [1].

Structural Biology and Cryo-EM of Photosynthetic Complexes

Because short-chain analogs like decylplastoquinone bind in non-native orientations within the Qn and QB sites, native Plastoquinone-9 is strictly required for accurate cryo-EM and X-ray crystallography of photosynthetic membrane proteins [2]. It provides the exact native baseline needed to resolve true physiological states rather than artifactual binding geometries.

Agrochemical Screening and Herbicide Development

For competitive inhibition assays targeting the PSII QB site, native PQ-9 must be used to reconstitute plastoquinone-depleted thylakoids. This restores the exact native binding kinetics required for accurate screening of DCMU-type herbicides, preventing the skewed IC50 values often observed when using truncated quinone substitutes [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

18.2

Hydrogen Bond Acceptor Count

2

Exact Mass

748.61583179 Da

Monoisotopic Mass

748.61583179 Da

Heavy Atom Count

55

Appearance

Solid powder

Melting Point

48-49°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OAC30J69CN

Wikipedia

Plastoquinone

Dates

Last modified: 04-14-2024
1: Szymańska R, Kruk J. Novel and rare prenyllipids - Occurrence and biological activity. Plant Physiol Biochem. 2018 Jan;122:1-9. doi: 10.1016/j.plaphy.2017.11.008. Epub 2017 Nov 14. Review. PubMed PMID: 29169080.
2: Zobnina V, Lambreva MD, Rea G, Campi G, Antonacci A, Scognamiglio V, Giardi MT, Polticelli F. The plastoquinol-plastoquinone exchange mechanism in photosystem II: insight from molecular dynamics simulations. Photosynth Res. 2017 Jan;131(1):15-30. Epub 2016 Jul 4. PubMed PMID: 27376842.
3: Silachev DN, Plotnikov EY, Zorova LD, Pevzner IB, Sumbatyan NV, Korshunova GA, Gulyaev MV, Pirogov YA, Skulachev VP, Zorov DB. Neuroprotective Effects of Mitochondria-Targeted Plastoquinone and Thymoquinone in a Rat Model of Brain Ischemia/Reperfusion Injury. Molecules. 2015 Aug 11;20(8):14487-503. doi: 10.3390/molecules200814487. PubMed PMID: 26270657; PubMed Central PMCID: PMC6332348.
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5: Røkke G, Melø TB, Hohmann-Marriott MF. The plastoquinone pool of Nannochloropsis oceanica is not completely reduced during bright light pulses. PLoS One. 2017 Apr 12;12(4):e0175184. doi: 10.1371/journal.pone.0175184. eCollection 2017. PubMed PMID: 28403199; PubMed Central PMCID: PMC5389811.
6: Tanaka K, Kaneko M, Ishikawa M, Kato S, Ito H, Kamachi T, Kamiya K, Nakanishi S. Specific Interaction between Redox Phospholipid Polymers and Plastoquinone in Photosynthetic Electron Transport Chain. Chemphyschem. 2017 Apr 19;18(8):878-881. doi: 10.1002/cphc.201700065. Epub 2017 Feb 23. PubMed PMID: 28194920.
7: Ksas B, Becuwe N, Chevalier A, Havaux M. Plant tolerance to excess light energy and photooxidative damage relies on plastoquinone biosynthesis. Sci Rep. 2015 Jun 3;5:10919. doi: 10.1038/srep10919. PubMed PMID: 26039552; PubMed Central PMCID: PMC4454199.
8: Lambreva MD, Russo D, Polticelli F, Scognamiglio V, Antonacci A, Zobnina V, Campi G, Rea G. Structure/function/dynamics of photosystem II plastoquinone binding sites. Curr Protein Pept Sci. 2014;15(4):285-95. Review. PubMed PMID: 24678671; PubMed Central PMCID: PMC4030317.
9: Van Eerden FJ, Melo MN, Frederix PWJM, Periole X, Marrink SJ. Exchange pathways of plastoquinone and plastoquinol in the photosystem II complex. Nat Commun. 2017 May 10;8:15214. doi: 10.1038/ncomms15214. PubMed PMID: 28489071; PubMed Central PMCID: PMC5436218.
10: Zernii EY, Gancharova OS, Baksheeva VE, Golovastova MO, Kabanova EI, Savchenko MS, Tiulina VV, Sotnikova LF, Zamyatnin AA Jr, Philippov PP, Senin II. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome. Oxid Med Cell Longev. 2017;2017:9281519. doi: 10.1155/2017/9281519. Epub 2017 Oct 12. PubMed PMID: 29158874; PubMed Central PMCID: PMC5660788.
11: Hasegawa R, Saito K, Takaoka T, Ishikita H. pK (a) of ubiquinone, menaquinone, phylloquinone, plastoquinone, and rhodoquinone in aqueous solution. Photosynth Res. 2017 Sep;133(1-3):297-304. doi: 10.1007/s11120-017-0382-y. Epub 2017 Apr 12. PubMed PMID: 28405861; PubMed Central PMCID: PMC5500672.
12: Skulachev MV, Skulachev VP. Programmed Aging of Mammals: Proof of Concept and Prospects of Biochemical Approaches for Anti-aging Therapy. Biochemistry (Mosc). 2017 Dec;82(12):1403-1422. doi: 10.1134/S000629791712001X. Review. PubMed PMID: 29486692.
13: Borisova-Mubarakshina MM, Vetoshkina DV, Ivanov BN. Antioxidant and signaling functions of the plastoquinone pool in higher plants. Physiol Plant. 2019 May;166(1):181-198. doi: 10.1111/ppl.12936. Epub 2019 Mar 6. Review. PubMed PMID: 30706486.
14: Kishi S, Saito K, Kato Y, Ishikita H. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. Photosynth Res. 2017 Nov;134(2):193-200. doi: 10.1007/s11120-017-0433-4. Epub 2017 Aug 22. PubMed PMID: 28831654; PubMed Central PMCID: PMC5645442.
15: Dilley RA. Frederick Loring Crane (1925-2016): Discoverer of coenzyme Q10 and rediscoverer of plastoquinone. Photosynth Res. 2017 Mar;131(3):237-239. doi: 10.1007/s11120-016-0319-x. Epub 2016 Nov 4. PubMed PMID: 27815800.
16: Sadre R, Frentzen M, Saeed M, Hawkes T. Catalytic reactions of the homogentisate prenyl transferase involved in plastoquinone-9 biosynthesis. J Biol Chem. 2010 Jun 11;285(24):18191-8. doi: 10.1074/jbc.M110.117929. Epub 2010 Apr 16. PubMed PMID: 20400515; PubMed Central PMCID: PMC2881743.
17: Tsybul'ko E, Krementsova A, Symonenko A, Rybina O, Roshina N, Pasyukova E. The Mitochondria-Targeted Plastoquinone-Derivative SkQ1 Promotes Health and Increases Drosophila melanogaster Longevity in Various Environments. J Gerontol A Biol Sci Med Sci. 2017 Apr 1;72(4):499-508. doi: 10.1093/gerona/glw084. PubMed PMID: 27166099; PubMed Central PMCID: PMC5861911.
18: Nowicka B, Żądło A, Pluciński B, Kruk J, Kuczyńska P. The oxidative stress in allelopathy: Participation of prenyllipid antioxidants in the response to juglone in Chlamydomonas reinhardtii. Phytochemistry. 2017 Dec;144:171-179. doi: 10.1016/j.phytochem.2017.09.012. Epub 2017 Sep 22. PubMed PMID: 28942064.
19: Silachev DN, Plotnikov EY, Pevzner IB, Zorova LD, Balakireva AV, Gulyaev MV, Pirogov YA, Skulachev VP, Zorov DB. Neuroprotective Effects of Mitochondria-Targeted Plastoquinone in a Rat Model of Neonatal Hypoxic⁻Ischemic Brain Injury. Molecules. 2018 Jul 27;23(8). pii: E1871. doi: 10.3390/molecules23081871. PubMed PMID: 30060443; PubMed Central PMCID: PMC6222533.
20: Bakeeva LE. Age-Related Changes in Ultrastructure of Mitochondria. Effect of SkQ1. Biochemistry (Mosc). 2015 Dec;80(12):1582-8. doi: 10.1134/S0006297915120068. Review. PubMed PMID: 26638683.

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